![molecular formula C19H14N4O3S2 B2748920 N-(5-(苯并[d]噻唑-2-甲酰)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)呋喃-2-甲酰胺 CAS No. 1351646-94-0](/img/structure/B2748920.png)

N-(5-(苯并[d]噻唑-2-甲酰)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

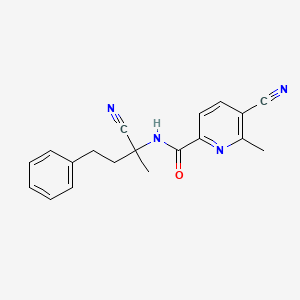

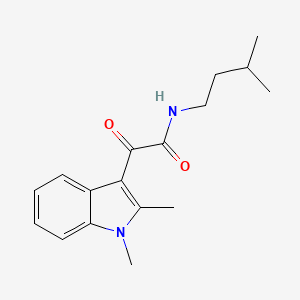

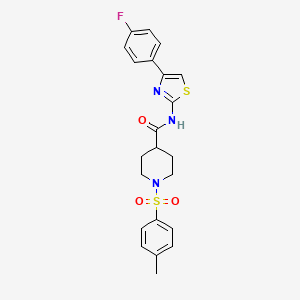

“N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for its potential anti-tubercular properties . It belongs to the class of benzo[d]thiazole-2-carbanilides .

Synthesis Analysis

The synthesis of this compound involves a CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This process includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzo[d]thiazole ring, a tetrahydrothiazolo ring, a pyridin ring, and a furan ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include CDI-mediated direct coupling and a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates .科学研究应用

杂环化合物合成

含类似结构基元的杂环化合物已合成并表征其在药物化学和材料科学中的潜在应用。例如,Patel 等人(2015 年)描述了具有抗菌和抗真菌活性的杂环化合物的合成和表征,展示了此类结构在开发新治疗剂中的效用(Patel、Patel 和 Shah,2015 年)。类似地,Aleksandrov 和 El’chaninov(2017 年)探索了含有呋喃和噻唑部分的化合物的合成和反应性,表明它们在有机合成和潜在药物开发中的重要性(Aleksandrov 和 El’chaninov,2017 年)。

抗菌和抗真菌应用

结构与所讨论化合物类似的化合物已对其抗菌和抗真菌特性进行了评估。这对于开发能够对抗耐药菌株和真菌的新型药物非常重要。例如,Sodha 等人(2003 年)报道了使用微波辐照合成的新型噻唑烷酮的抗菌活性,该方法提高了反应速率并改善了产率,证明了此类化合物在抗菌研究中的潜力(Sodha 等人,2003 年)。

抗炎和抗癌活性

噻唑及其衍生物的抗炎和抗癌活性一直是研究的重点,在炎症和癌症的治疗开发中显示出前景。例如,Sawant、Bansode 和 Wadekar(2012 年)对恶唑/噻唑嘧啶衍生物的抗炎潜力进行了研究,发现化合物上的某些取代基增强了它们的抗炎作用(Sawant、Bansode 和 Wadekar,2012 年)。此外,Sarhan 等人(2010 年)研究了 3-氨基噻唑并 [3,2-a]苯并咪唑-2-腈衍生物的抗增殖活性,揭示了其在癌症治疗中的巨大潜力(Sarhan 等人,2010 年)。

作用机制

Target of Action

Benzothiazole-based compounds have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

These compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Pharmacokinetics

It’s worth noting that the admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .

Result of Action

属性

IUPAC Name |

N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S2/c24-16(13-5-3-9-26-13)22-19-21-12-7-8-23(10-15(12)28-19)18(25)17-20-11-4-1-2-6-14(11)27-17/h1-6,9H,7-8,10H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWYAKQOLGPKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2748850.png)

![3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748854.png)

![2-Methyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2748860.png)